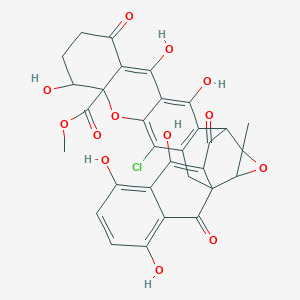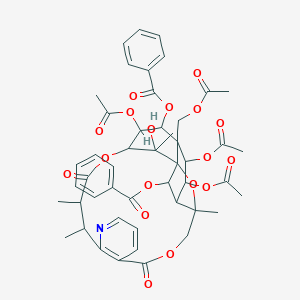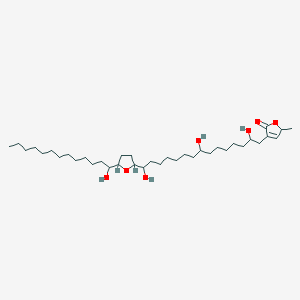![molecular formula C17H15N3OS2 B238559 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been thoroughly studied.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory properties have been demonstrated in animal models. In addition, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to improve cognitive function and reduce the formation of amyloid plaques in the brain. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation is that this compound can be toxic at high concentrations, and its effects on human health are not well understood. Therefore, caution should be taken when working with this compound in lab experiments.
Orientations Futures
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea. One direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the potential applications of this compound in the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on human health.
Méthodes De Synthèse
N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with propionyl chloride followed by reaction with thiourea in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with propionyl isothiocyanate followed by reaction with ammonia. The synthesis of this compound has been reported in several scientific publications, and the purity of the compound can be confirmed through various analytical techniques.
Propriétés
Formule moléculaire |
C17H15N3OS2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)18-12-9-7-11(8-10-12)16-19-13-5-3-4-6-14(13)23-16/h3-10H,2H2,1H3,(H2,18,20,21,22) |
Clé InChI |
JWCWFMIDUMLHSY-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)





![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)
